N-(5-methyl-1H-pyrazol-3-yl)acetamide N-(5-methyl-1H-pyrazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 83725-05-7
VCID: VC3730266
InChI: InChI=1S/C6H9N3O/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10)
SMILES: CC1=CC(=NN1)NC(=O)C
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

N-(5-methyl-1H-pyrazol-3-yl)acetamide

CAS No.: 83725-05-7

Cat. No.: VC3730266

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

N-(5-methyl-1H-pyrazol-3-yl)acetamide - 83725-05-7

Specification

CAS No. 83725-05-7
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name N-(5-methyl-1H-pyrazol-3-yl)acetamide
Standard InChI InChI=1S/C6H9N3O/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10)
Standard InChI Key LUFRABHJXNJTNZ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1)NC(=O)C
Canonical SMILES CC1=CC(=NN1)NC(=O)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

N-(5-methyl-1H-pyrazol-3-yl)acetamide is an organic compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol. The compound belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms. The structure includes a methyl group at the 5-position of the pyrazole ring and an acetamide moiety attached to the 3-position. This arrangement of functional groups contributes to its biological activities and chemical reactivity.

Spectroscopic Characteristics

Spectroscopic analysis provides valuable information about the structural characteristics of N-(5-methyl-1H-pyrazol-3-yl)acetamide. While direct spectroscopic data for this specific compound is limited in the search results, related pyrazole derivatives show characteristic patterns. For instance, in 1H NMR spectra, pyrazole derivatives typically show signals for the methyl group at approximately δ 2.20-2.51 ppm, and the pyrazole hydrogen at around δ 5.94-6.31 ppm . The NH proton of the pyrazole ring typically appears at approximately δ 12.24 ppm, while the amide NH signal appears around δ 9.25 ppm .

Synthesis Methods

Synthetic Routes

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves multi-step processes. One common synthetic approach involves a three-component reaction using 3-methylpyrazole, formaldehyde, and acetamide. The reaction proceeds without solvents at temperatures between 140-160°C. The molar ratio of the reactants (3-methylpyrazole:formaldehyde:acetamide) typically ranges from 0.7:0.9:1 to 1.5:2.0:1.

Another synthetic route involves the reaction of hydrazine with appropriately substituted precursors. For related compounds, the synthesis often begins with the preparation of intermediates like 4Z-(2-oxopropylidene)-1,5-benzodiazepin-2-one, which can then be reacted with hydrazine hydrate to form the pyrazole ring .

Reaction Conditions and Optimization

The reaction conditions for synthesizing N-(5-methyl-1H-pyrazol-3-yl)acetamide are critical for achieving high yields and purity. The solvent-free reaction typically requires temperatures between 140-160°C and reaction times of 3-10 hours. For the hydrazine-based synthesis routes used for similar compounds, the reactions are often conducted under reflux conditions in ethanol for approximately 2-4 hours .

The optimization of reaction parameters such as temperature, reaction time, and molar ratios of reactants can significantly impact the yield and purity of the final product. For industrial-scale production, continuous flow reactors and automated systems can enhance efficiency and scalability.

Purification Methods

After synthesis, purification of N-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves distillation of excess starting materials under vacuum conditions. For similar pyrazole derivatives, purification often involves filtration followed by recrystallization from suitable solvents such as ethanol . These purification steps are essential for obtaining high-purity samples for biological testing and chemical applications.

Biological Activities

Antimicrobial Properties

N-(5-methyl-1H-pyrazol-3-yl)acetamide has demonstrated notable antimicrobial activity against various pathogens. Several studies have investigated its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The antimicrobial properties are attributed to the pyrazole ring structure, which is known to interact with specific bacterial targets such as cell wall components or enzymes involved in critical metabolic pathways.

Anticancer Activity

One of the most promising applications of N-(5-methyl-1H-pyrazol-3-yl)acetamide lies in its anticancer properties. Research has shown that this compound and its derivatives can inhibit cancer cell proliferation through various mechanisms. The primary target of N-(5-methyl-1H-pyrazol-3-yl)acetamide is the Calcium/calmodulin-dependent protein kinase type 1D. This interaction affects downstream signaling pathways involved in cell cycle regulation, apoptosis, and signal transduction, potentially leading to the inhibition of cancer cell growth.

Other Biological Activities

Beyond antimicrobial and anticancer properties, N-(5-methyl-1H-pyrazol-3-yl)acetamide and related pyrazole derivatives exhibit various other biological activities. These include anti-inflammatory, analgesic, and antioxidant properties, making them versatile candidates for pharmaceutical applications . The compound's ability to interact with multiple biological targets underscores its potential as a lead compound for drug development.

Mechanism of Action

Target Interactions

The primary molecular target of N-(5-methyl-1H-pyrazol-3-yl)acetamide is the Calcium/calmodulin-dependent protein kinase type 1D. This protein kinase plays crucial roles in various cellular processes, including regulation of cell proliferation, differentiation, and apoptosis. The interaction between the compound and this kinase likely involves hydrogen bonding and other non-covalent interactions mediated by the pyrazole ring and acetamide moiety.

Biochemical Pathways

The interaction of N-(5-methyl-1H-pyrazol-3-yl)acetamide with its target protein affects downstream signaling pathways regulated by the calcium/calmodulin-dependent protein kinase type 1D. These pathways include those involved in cell cycle regulation, apoptosis, and signal transduction. By modulating these pathways, the compound can exert its biological effects, which may explain its anticancer and antimicrobial properties.

Structure-Activity Relationships

The biological activity of N-(5-methyl-1H-pyrazol-3-yl)acetamide is influenced by its chemical structure. The pyrazole ring serves as a key pharmacophore, while the methyl group at the 5-position and the acetamide moiety at the 3-position contribute to its specific interactions with biological targets. Modifications to these structural elements can significantly alter the compound's biological properties, offering opportunities for developing derivatives with enhanced activity or specificity.

Applications in Research and Industry

Medicinal Chemistry Applications

In medicinal chemistry, N-(5-methyl-1H-pyrazol-3-yl)acetamide serves as a valuable scaffold for developing new therapeutic agents. Its diverse biological activities, particularly its antimicrobial and anticancer properties, make it an attractive starting point for drug discovery efforts. Researchers have investigated its potential for treating various diseases, including cancer and inflammatory disorders.

Use as a Chemical Intermediate

N-(5-methyl-1H-pyrazol-3-yl)acetamide functions as an important building block for synthesizing more complex pyrazole derivatives with enhanced properties. The compound's reactive functional groups allow for further modifications, enabling the creation of libraries of compounds for structure-activity relationship studies and the identification of compounds with improved biological profiles.

Industrial Applications

In industrial settings, N-(5-methyl-1H-pyrazol-3-yl)acetamide and related pyrazole derivatives find applications in agrochemistry and material science. Pyrazole-containing compounds are used in the development of agrochemicals such as pesticides and herbicides due to their biological activities. In material science, these compounds can contribute to the development of materials with specific properties, such as dyes, pigments, and functional materials.

Derivatives and Related Compounds

Structural Analogs

Several structural analogs of N-(5-methyl-1H-pyrazol-3-yl)acetamide have been synthesized and studied for their properties and applications. One notable example is N-(2-Aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, which can be synthesized by reacting 4Z-(2-oxopropylidene)-1,5-benzodiazepin-2-one with hydrazine hydrate in ethanol .

Another important derivative is N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), which is synthesized by reacting N-(2-aminophenyl-5-methyl-1H-pyrazol-3-yl)acetamide with benzoyl chloride . This compound has been extensively studied for its corrosion inhibition properties and crystal structure.

Structure-Activity Correlations

The structure-activity relationships of N-(5-methyl-1H-pyrazol-3-yl)acetamide and its derivatives provide valuable insights for designing compounds with enhanced properties. Modifications to the pyrazole ring, such as the addition of phenyl groups or other substituents, can significantly impact biological activity and physicochemical properties .

For example, the addition of a phenyl group to the pyrazole nitrogen (as in N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide) can alter the compound's electronic properties and molecular interactions . Similarly, the incorporation of additional functional groups, such as benzamide moieties, can lead to compounds with unique properties, such as the corrosion inhibition capabilities demonstrated by MPAPB .

Recent Advances and Future Perspectives

Recent Research Developments

Recent research on N-(5-methyl-1H-pyrazol-3-yl)acetamide and related pyrazole derivatives has expanded into diverse fields. One notable area is the development of corrosion inhibitors, as demonstrated by studies on MPAPB, which has shown high inhibition efficiency (90.2%) for steel in acidic environments . The compound's adsorption on metal surfaces follows the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms.

Another emerging area is the detailed structural characterization of pyrazole derivatives using advanced analytical techniques. Studies using nuclear magnetic resonance (NMR), mass spectrometry, infrared (IR) spectroscopy, and X-ray crystallography have provided valuable insights into the molecular structures and intermolecular interactions of these compounds .

Future Research Directions

The versatile properties of N-(5-methyl-1H-pyrazol-3-yl)acetamide open numerous avenues for future research. One promising direction is the development of targeted anticancer agents based on the compound's ability to interact with the Calcium/calmodulin-dependent protein kinase type 1D. Structure-based drug design approaches could lead to derivatives with enhanced selectivity and potency against specific cancer types.

Another potential research area is the exploration of the compound's antimicrobial properties in the context of combating antibiotic resistance. The development of novel antimicrobial agents with unique mechanisms of action is crucial for addressing the growing challenge of multidrug-resistant pathogens.

Additionally, the application of computational methods, such as density functional theory (DFT) calculations and molecular dynamics simulations, can provide deeper insights into the molecular interactions and properties of N-(5-methyl-1H-pyrazol-3-yl)acetamide and guide the rational design of derivatives with optimized properties .

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